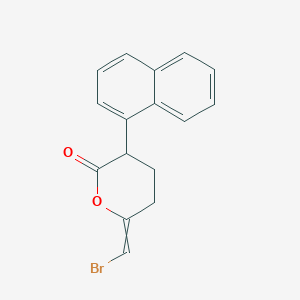

2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-

Overview

Description

Bromoenol lactone is a chemical compound known for its potent inhibitory effects on certain enzymes. It is widely used in biochemical and molecular biology research due to its ability to selectively inhibit calcium-independent phospholipase A2 (iPLA2). This compound has a molecular formula of C16H13BrO2 and a molecular weight of 317.18 g/mol .

Preparation Methods

Bromoenol lactone can be synthesized through various methods. One common synthetic route involves the bromination of an enol lactone precursor. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Bromoenol lactone undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert bromoenol lactone into different reduced forms.

Substitution: The bromine atom in bromoenol lactone can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bromoenol lactone has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Industry: It is used in the development of enzyme inhibitors and other bioactive compounds.

Mechanism of Action

Bromoenol lactone exerts its effects primarily by inhibiting iPLA2. This enzyme is involved in the hydrolysis of phospholipids, releasing free fatty acids and lysophospholipids. By inhibiting iPLA2, bromoenol lactone disrupts these processes, affecting various cellular functions such as membrane remodeling, signal transduction, and apoptosis . Additionally, bromoenol lactone has been found to inhibit phosphatidate phosphohydrolase-1 (PAP-1), contributing to its apoptotic effects .

Comparison with Similar Compounds

Bromoenol lactone is unique due to its selective inhibition of iPLA2. Similar compounds include:

Methyl arachidonyl fluorophosphate (MAFP): Another iPLA2 inhibitor, but with different selectivity and potency.

Arachidonyl trifluoromethyl ketone (ATK): Inhibits various phospholipases, including iPLA2, but with broader specificity.

Bromophenacyl bromide (BPB): A less selective inhibitor of phospholipases compared to bromoenol lactone. Bromoenol lactone’s specificity and potency make it a valuable tool in research, distinguishing it from these other inhibitors.

Biological Activity

2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-, commonly referred to as bromoenol lactone, is a heterocyclic compound notable for its diverse biological activities. This compound has gained attention in biochemical research due to its ability to selectively inhibit certain enzymes, particularly calcium-independent phospholipase A2 (iPLA2). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : 6-(bromomethylene)-3-(1-naphthalenyl)-2H-pyran-2-one

- CAS Registry Number : 88070-98-8

- Molecular Formula : C16H13BrO2

- Molecular Weight : 317.18 g/mol

Biological Activity Overview

Bromoenol lactone exhibits a range of biological activities that can be categorized into several key areas:

- Enzyme Inhibition

-

Antimicrobial Activity

- Research indicates that compounds related to bromoenol lactone demonstrate significant antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Antiviral Properties

- Anti-inflammatory Effects

Table 1: Summary of Biological Activities

Notable Research Studies

-

Enzyme Inhibition Study :

- A study demonstrated that bromoenol lactone effectively inhibits iPLA2 at nanomolar concentrations, leading to reduced inflammatory responses in cellular models.

- Antimicrobial Efficacy :

- Antiviral Activity Assessment :

Properties

IUPAC Name |

6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCSFWXCMTYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274369 | |

| Record name | 2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144298-62-4 | |

| Record name | 2H-Pyran-2-one, 6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.